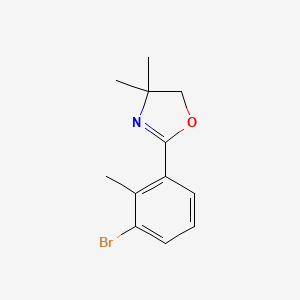

2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethylOxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole (2-Br-2-MPDO) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. 2-Br-2-MPDO has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. In

Applications De Recherche Scientifique

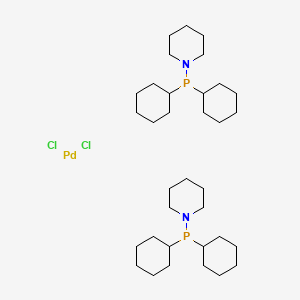

Catalytic Applications and Organic Synthesis

Binuclear and mononuclear copper(II) complexes with bisoxazolines and pybox ligands, such as 4,5-dihydro-2-(4,5-dihydro-4,4-dimethyloxazol-2-yl)-4,4-dimethyloxazole (DMOX), have been synthesized. These complexes have been shown to efficiently catalyze the α-amination of ketones and esters, utilizing environmentally benign methods with molecular oxygen as the oxidant and water as the only byproduct, highlighting their potential in green chemistry (Jia et al., 2014).

Interactions and Stabilization in Organotellurium Compounds

Organotellurium compounds incorporating oxazole derivatives have been synthesized, demonstrating the influence of steric effects and Te···N nonbonded interactions on their stabilization. This study emphasizes the significance of nonbonded interactions in the stabilization of low-valent organotellurium compounds, offering insights into the design of new materials with enhanced stability (Kandasamy et al., 2003).

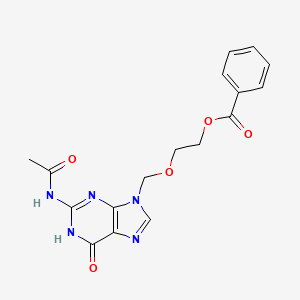

Biological Activity of Bromophenol Derivatives

Research into bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole, has been conducted. Although these compounds were found inactive against several human cancer cell lines and microorganisms, their isolation and structural elucidation contribute to the understanding of marine natural products and their potential applications in drug discovery (Zhao et al., 2004).

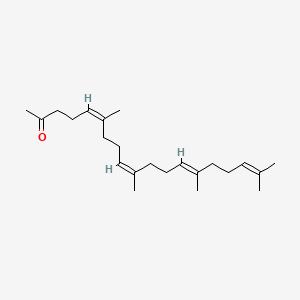

Photochromic and Magnetic Properties

Mononuclear bisthienylethene-cobalt(II) complexes exhibiting distinct magnetic behaviors and photochromic properties have been synthesized. These findings indicate the potential application of these complexes in materials science, particularly in the development of multifunctional materials for magnetic and optical devices (Cao et al., 2015).

Propriétés

IUPAC Name |

2-(3-bromo-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8-9(5-4-6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMYLLJMIQXGFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C2=NC(CO2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethylOxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)

![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)

![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)